molecular formula C12H11ClFNO B8561890 1-(3-Chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one

1-(3-Chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one

Cat. No. B8561890
M. Wt: 239.67 g/mol
InChI Key: LTTNKXJWPNWJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-fluorobenzyl)-5,6-dihydropyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H11ClFNO and its molecular weight is 239.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H11ClFNO

Molecular Weight

239.67 g/mol

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]-2,3-dihydropyridin-6-one

InChI

InChI=1S/C12H11ClFNO/c13-10-7-9(4-5-11(10)14)8-15-6-2-1-3-12(15)16/h1,3-5,7H,2,6,8H2

InChI Key

LTTNKXJWPNWJNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C=C1)CC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cold (−20° C.) solution of 1-(3-chloro-4-fluorobenzyl)piperidin-2-one (340 g, 1.41 mol) in anhydrous tetrahydrofuran (5 L) under an atmosphere of nitrogen, a solution of lithium bis(trimethylsilyl)amide (3.09 L, 3.09 mol; 1M in TIE) was added over a period of 40 minutes with the temperature of the reaction maintained at −20° C. After the addition was complete, the reaction mixture was stirred at −20° C. for one hour. Methyl benzene sulfonate (231 mL, 1.69 mol) was added to the reaction mixture over a period of 30 minutes. The reaction mixture was stirred at −20° C. for 30 minutes. The product mixture was diluted with ethyl acetate (4 L) and washed with water (four times; 2 L each time). The organic extract was concentrated under vacuum. The residue was dissolved in toluene (4 L), treated with solid sodium carbonate (500 g), and heated at 100° C. for one hour. The product mixture was diluted with ethyl acetate (4 L) and washed with water (4 times; 2 L each). The organic extract was concentrated under vacuum. The residue was subjected to column chromatography on silica gel eluting with a gradient of 0-60% EtOAc in heptane. Collection and concentration of appropriate fractions provide the title compound as oil.
Quantity
340 g
Type
reactant
Reaction Step One
Quantity
3.09 L
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
231 mL
Type
reactant
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-(3-Chloro-4-fluorobenzyl)piperidin-2-one (340 g, 1.41 mol) was dissolved in THF (5 L) and cooled to −20° C. under nitrogen. LHMDS (3.09 L, 3.09 mol, 1M in THF) was added over 40 minutes keeping the temperature at −20° C. and aged for 1 hr at −20° C. The methyl benzene sulfonate (231 mL, 1.69 mol) was added over 30 minutes, again keeping the internal temperature at −20° C. The reaction was aged for 30 minutes at −20° C. and LCMS showed the reaction complete. The reaction mixture was diluted with 4 L EtOAc and washed with four 2 L portions of distilled H2O. The organic layer was concentrated and the residue was dissolved in 4 L toluene. Na2CO3 (500 g) was added and the reaction heated to 100° C. for 1 hour. LCMS showed the reaction complete. The residue was diluted with 4 L EtOAc and washed with four 2 L portions of distilled water. The organic layer was concentrated and the residue purified by flash chromatography on silica eluting with a gradient of 0-60% EtOAc/heptane. The product was isolated as an oil.
Quantity
340 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Name
Quantity
3.09 L
Type
reactant
Reaction Step Two
Quantity
231 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Four

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